molecular formula C7H8Cl2N2 B3053910 3,5-Dichloro-4,6-dimethylpyridin-2-amine CAS No. 56960-80-6

3,5-Dichloro-4,6-dimethylpyridin-2-amine

Cat. No. B3053910
CAS RN: 56960-80-6
M. Wt: 191.05 g/mol
InChI Key: FWCNFARJJWYBFH-UHFFFAOYSA-N
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Description

3,5-Dichloro-4,6-dimethylpyridin-2-amine is a chemical compound with the CAS Number: 56960-80-6. It has a molecular weight of 191.06 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3,5-dichloro-4,6-dimethyl-2-pyridinamine . The InChI code for this compound is 1S/C7H8Cl2N2/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3,(H2,10,11) .


Physical And Chemical Properties Analysis

The compound has a melting point of 151-152 degrees Celsius . It is a powder and is typically stored at room temperature .

Scientific Research Applications

Thyroid Hormone Receptor β Agonists

Interestingly, DDQ derivatives have been investigated as thyroid hormone receptor β agonists. These compounds show promise in clinical trials for treating dyslipidemia and non-alcoholic steatohepatitis (NASH) .

Antibacterial Agents

Some derivatives of 3,5-Dichloro-4,6-dimethylpyridin-2-amine have been incorporated into structures of antibacterial agents. For example, 2,6-Bis-(4-chloro-phenyl)-1-[2-(3H-imidazo[4,5-b]pyridin-2-yl)-ethoxy]-3,5-dimethyl-piperidin-4-one exhibits potent antibacterial activity against Bacillus and Staphylococcus aureus .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3,5-dichloro-4,6-dimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCNFARJJWYBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)N)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482441
Record name 3,5-Dichloro-4,6-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4,6-dimethylpyridin-2-amine

CAS RN

56960-80-6
Record name 3,5-Dichloro-4,6-dimethyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56960-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4,6-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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